

# Technical Guide: Structural & Functional Analysis of Z-His-Leu-OH

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: Z-His-Leu-OH

Cat. No.: B1365554

[Get Quote](#)

## Executive Summary

**Z-His-Leu-OH** (CAS: 38972-90-6) is a synthetic dipeptide derivative comprised of L-Histidine and L-Leucine, N-terminally protected by a benzyloxycarbonyl (Cbz or Z) group.<sup>[1][2]</sup> It serves as a critical chiral building block in peptide synthesis and a substrate analog in enzymatic assays, particularly for metalloproteases like Angiotensin-Converting Enzyme (ACE) and Carboxypeptidase A. Its structural integrity combines the aromatic, acid-labile Z-group with the imidazole functionality of histidine and the hydrophobic isobutyl side chain of leucine.<sup>[1]</sup>

## Molecular Architecture

The molecule is defined by three distinct structural domains, each imparting specific physicochemical and biological properties.

### 2.1 Structural Components

- **N-Terminal Protection (Z-Group):** The benzyloxycarbonyl group renders the N-terminus lipophilic and unreactive, preventing polymerization during synthesis.<sup>[1]</sup> It is cleavable via catalytic hydrogenation ( ) or strong acids (HBr/AcOH), but stable to mild bases.<sup>[1]</sup>
- **Histidine Residue (His):** The central amino acid features an imidazole ring ( ), which acts as a proton donor/acceptor at physiological pH.<sup>[1]</sup> In enzymatic contexts, this residue often coordinates with active site metal ions (e.g.,

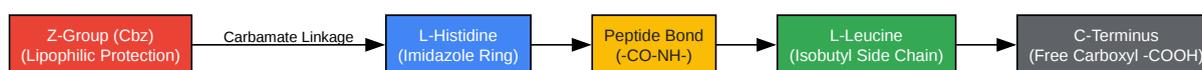
in ACE).

- Leucine Residue (Leu): The C-terminal amino acid provides a hydrophobic isobutyl side chain, essential for recognition by hydrophobic pockets (S1' subsite) in proteases.[1]

## 2.2 Stereochemistry

- Configuration: L,L-isomer ( ).
- Connectivity: The peptide bond connects the -carboxyl of His to the -amino of Leu.[1]

Figure 1: Functional Architecture of **Z-His-Leu-OH**



[Click to download full resolution via product page](#)

Caption: Structural connectivity showing the N-terminal protection, central catalytic residue, and hydrophobic C-terminus.[1]

## Physicochemical Profile

The following data consolidates experimental and predicted properties for **Z-His-Leu-OH**.

Property	Value	Context
IUPAC Name	N-[(Phenylmethoxy)carbonyl]-L-histidyl-L-leucine	Official Nomenclature
CAS Number	38972-90-6	Unique Identifier
Molecular Formula		Stoichiometry
Molecular Weight	402.44 g/mol	Monoisotopic Mass
Melting Point	185 – 188 °C	Crystalline Solid
Density	~1.27 g/cm <sup>3</sup>	Predicted
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water	Hydrophobic Z-group limits aqueous solubility
pKa (Imidazole)	~6.0	Relevant for buffering/catalysis
pKa (Carboxyl)	~3.6	Acidic C-terminus

## Synthesis & Manufacturing Protocol

The synthesis of **Z-His-Leu-OH** typically follows a solution-phase peptide synthesis strategy to ensure high stereochemical purity.[\[1\]](#)

### 4.1 Strategic Logic

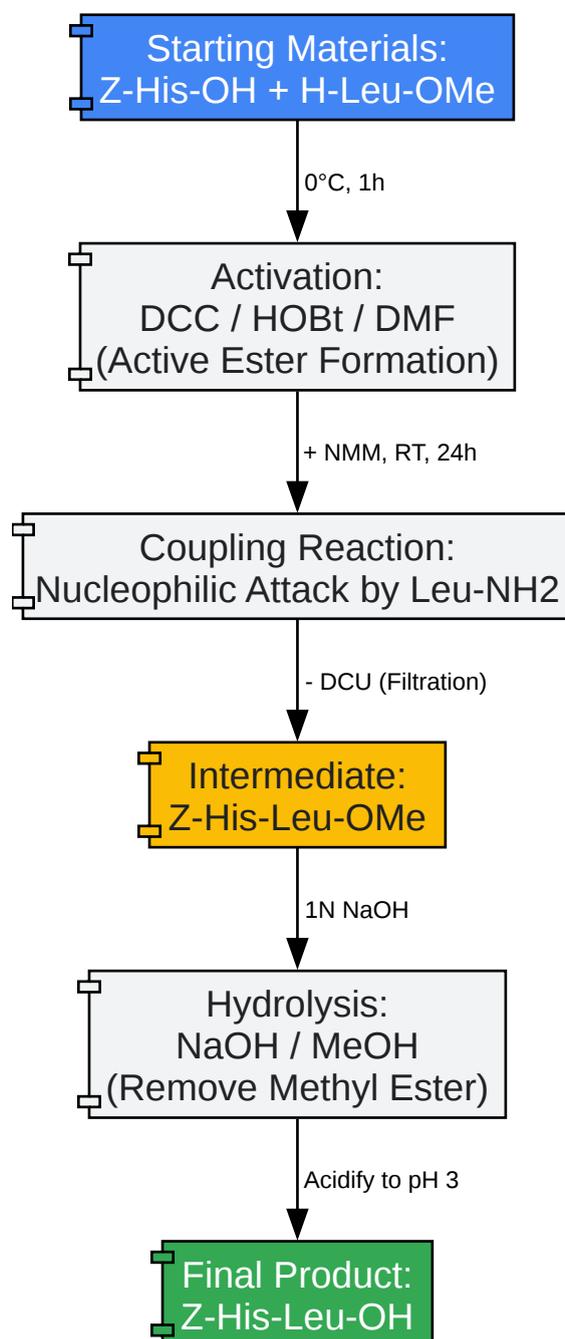
- Coupling Reagent: Dicyclohexylcarbodiimide (DCC) with N-Hydroxysuccinimide (HOSu) or HOBt is preferred to minimize racemization of the Histidine imidazole ring.[\[1\]](#)
- Protection Strategy: The Z-group is stable during the C-terminal activation of Histidine.[\[1\]](#) Leucine is introduced as a methyl ester (Leu-OMe) to prevent premature polymerization.[\[1\]](#)

### 4.2 Step-by-Step Protocol

- Activation: Dissolve Z-His-OH (1.0 eq) in DMF/DCM. Add HOBt (1.1 eq) and DCC (1.1 eq) at 0°C. Stir for 1 hour to form the active ester.

- Coupling: Add H-Leu-OMe[1]·HCl (1.1 eq) and N-Methylmorpholine (NMM, 2.0 eq) to neutralize the hydrochloride salt.[1] Stir at room temperature for 12–24 hours.
- Work-up: Filter off the DCU urea byproduct.[1] Wash the organic phase with 5%  
 , water, and brine. Dry over  
  
and concentrate to obtain Z-His-Leu-OMe.[1]
- Hydrolysis (Saponification): Dissolve the ester in Methanol. Add 1N NaOH (2.0 eq) and stir at 0°C -> RT until TLC shows consumption of the ester (~2 hours).
- Isolation: Acidify carefully with 1N HCl to pH ~3.0. The product **Z-His-Leu-OH** precipitates or is extracted into Ethyl Acetate.[1] Recrystallize from Ethanol/Ether.[1]

Figure 2: Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Solution-phase synthesis pathway via carbodiimide coupling and alkaline hydrolysis.

## Analytical Characterization

To validate the identity and purity of **Z-His-Leu-OH**, the following analytical signatures must be confirmed.

## 5.1 Nuclear Magnetic Resonance (

-NMR)

- Aromatic Region (7.3 ppm): Multiplet corresponding to the 5 protons of the Z-group phenyl ring.[1]
- Imidazole Region (7.5 - 8.5 ppm): Two singlets (C2-H and C4-H) characteristic of the Histidine side chain.[1]
- Benzylic Protons (5.1 ppm): Singlet ( ) connecting the phenyl ring to the carbamate oxygen.[1]
- Leucine Methyls (0.8 - 0.9 ppm): Two doublets corresponding to the -methyl groups of the isobutyl side chain.[1]

## 5.2 Mass Spectrometry (ESI-MS)

- Positive Mode ( ): Expected peak at 403.4 m/z.[1]
- Fragmentation: Loss of the Z-group (91 Da, tropylium ion) or cleavage of the peptide bond may be observed in MS/MS.[1]

# Biological Application & Mechanism

## 6.1 Substrate for Metalloproteases

**Z-His-Leu-OH** is structurally analogous to Hippuryl-His-Leu (HHL), the standard substrate for Angiotensin-Converting Enzyme (ACE).[1]

- Mechanism: ACE is a dipeptidyl carboxypeptidase that cleaves dipeptides from the C-terminus.[1]
- Limitation: Because **Z-His-Leu-OH** is itself a protected dipeptide, it is not a direct substrate for ACE cleavage (which requires a tripeptide-like motif to release a dipeptide).[1]

- Actual Utility: It serves as a substrate for Carboxypeptidase A, which cleaves the C-terminal Leucine, releasing Z-His and free Leucine.[1] This reaction is monitored to study enzyme kinetics or inhibition.[1][3]

## 6.2 Reference Standard

In ACE inhibition assays using substrates like Z-Phe-His-Leu, the compound **Z-His-Leu-OH** (or the deprotected His-Leu) is often used as a chromatographic standard to quantify the enzymatic product.[1]

## References

- ChemicalBook. (2024).[1] **Z-HIS-LEU-OH** Properties and CAS 38972-90-6. Retrieved from [1]
- BenchChem. (2024).[1] Structure and Applications of N-[(Benzyloxy)carbonyl]histidylleucine. Retrieved from [1]
- National Institutes of Health (NIH). (2024).[1] Angiotensin-Converting Enzyme (ACE) Substrate Specificity. PubMed Central.[1] Retrieved from [1]
- Sigma-Aldrich. (2024).[1] Peptide Synthesis Reagents and Protocols. Retrieved from [1]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [digital.csic.es](https://digital.csic.es) [digital.csic.es]
- 2. N-[(Benzyloxy)carbonyl]histidylleucine | 38972-90-6 | Benchchem [benchchem.com]
- 3. ACE-domain selectivity extends beyond direct interacting residues at the active site - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Structural & Functional Analysis of Z-His-Leu-OH]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1365554#what-is-the-structure-of-z-his-leu-oh\]](https://www.benchchem.com/product/b1365554#what-is-the-structure-of-z-his-leu-oh)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)